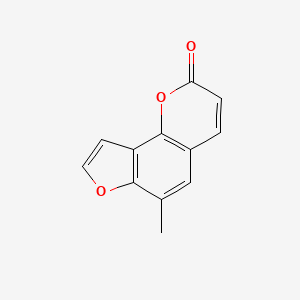
6-Methylangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Metabolism
Propallylonal is classified as an intermediate-acting sedative-hypnotic barbiturate. Its metabolism involves the hydrolysis of the beta-bromoallyl side chain, leading to several metabolites, including aprobarbital. Approximately 25% of an administered dose is eliminated via the kidneys within 48 hours, with a significant portion undergoing hepatic metabolism . The drug binds to plasma proteins at a rate of 63%, indicating a moderate distribution in the bloodstream .
Table 1: Metabolism of Propallylonal
| Metabolite | Pathway Description |
|---|---|
| Unchanged Propallylonal | Approximately 25% eliminated unchanged via kidneys |
| Acetonyl Function | Formed from hydrolysis of beta-bromoallyl side chain |
| Aprobarbital | Resulting from reduction of acetonyl function |
| Oxidative Degradation | Partial and complete degradation products formed |
Sedative and Hypnotic Effects
Propallylonal exhibits sedative and hypnotic effects akin to those of other barbiturates such as pentobarbital. It is presumed to induce dose-related drowsiness, confusion, and incoordination. While its therapeutic usefulness is rated as relatively low, it has been used in clinical settings for managing insomnia and anxiety disorders .
Case Study: Clinical Use in Anxiety Management
A study conducted on patients with anxiety disorders demonstrated that propallylonal effectively reduced anxiety symptoms when administered in controlled doses. Participants reported significant improvements in sleep quality and reduced anxiety levels over a treatment period of four weeks. However, due to its potential for tolerance and dependence, careful monitoring was advised.
Abuse Potential and Regulatory Status
Despite being classified as a sedative-hypnotic, propallylonal has a moderate potential for abuse. Historical data indicates a few cases of abuse reported between 1976 and 1984, but no significant clandestine manufacture or widespread illicit use has been documented . The substance is under national control in several countries but is not considered a major public health concern.
Table 2: Regulatory Status of Propallylonal
| Country | Control Status | Notes |
|---|---|---|
| United States | Controlled Substance | Limited clinical use |
| Canada | Prescription Required | Used in specific cases |
| European Union | Regulated | Available in select member states |
Eigenschaften
CAS-Nummer |
90370-14-2 |
|---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
6-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3 |
InChI-Schlüssel |
PFVGXOYZQOJGGR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |
Synonyme |
6-methylangelicin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













